Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound classified under the quinolone family, which is renowned for its broad-spectrum antibacterial properties. This compound features a quinoline core structure, characterized by a fused benzene and pyridine ring, contributing to its potential biological activities. The compound is identified by the chemical formula C₁₃H₁₅N₁O₄ and has a molecular weight of 247.26 g/mol. Its unique structural features include an ethyl ester group at the 2-position and a methyl group at the 3-position, which influence its chemical reactivity and pharmacological properties .
The synthesis of ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of aniline derivatives with β-keto esters. A prominent method for its synthesis is the Pfitzinger reaction, where isatin reacts with ethyl acetoacetate in the presence of a base. This process includes several steps:
In industrial settings, the synthesis may be scaled up using batch or continuous flow processes. Optimization of parameters such as temperature, solvent choice, and catalyst type is essential for maximizing yield and purity .
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate consists of a bicyclic structure with distinct functional groups:
The compound's molecular structure can be represented by its chemical formula C₁₃H₁₅N₁O₄, with specific bond angles and lengths that can be analyzed using techniques such as X-ray crystallography .
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate can participate in various chemical reactions:
The major products formed from these reactions include:
The mechanism of action for ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate primarily relates to its interaction with bacterial enzymes involved in DNA replication and repair. As a member of the quinolone family, it likely inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.
The compound's efficacy can be evaluated through in vitro studies demonstrating its antibacterial activity against various pathogens. Quantitative data from these studies often reveal minimum inhibitory concentrations that underscore its potential as an antimicrobial agent .
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically appears as a light brown solid with specific melting points that can vary based on purity.
Key chemical properties include:
Relevant data regarding its physical state, solubility parameters, and stability profiles are crucial for practical applications in research and industry .
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate finds numerous applications in scientific research:
The ongoing research into this compound continues to reveal its significance in pharmacology and materials science .
Antibacterial Applications
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a critical intermediate for bacteriologically active quinolones. Its structure aligns with key pharmacophore requirements for topoisomerase II inhibition:
This scaffold’s versatility enables strategic modifications at N-1, C-6, C-7, and C-8 positions to generate broad-spectrum agents. Patent US4822801A demonstrates how analogues bearing amino substituents exhibit potent activity against Gram-positive and Gram-negative pathogens [5]. The ethyl ester at C-2 provides a synthetic handle for hydrolysis or transesterification, facilitating prodrug development or salt formation to improve solubility.
Neuroprotective Agent Development
Structural parallels exist between this compound and kynurenic acid derivatives (4-oxo-1,4-dihydroquinoline-3-carboxylic acids), which act as endogenous neuroprotectants. The C-3 methyl/C-2 ethyl ester configuration enhances blood-brain barrier permeability compared to carboxylic acid analogues [7]. Recent methodologies for C-3 alkoxymethylation – such as reactions with cyclic amino acids under Mannich-type conditions – demonstrate how this scaffold can be optimized to target neurological disorders. The ethyl ester’s lipophilicity balances the polar 4-oxoquinoline core, making it a preferred backbone for CNS-active candidates addressing Parkinson’s disease and epilepsy [7].
Synthetic Versatility
The compound’s chemical reactivity enables diverse transformations:
Table 1: Structurally Related Bioactive Quinoline Carboxylates
Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | |
---|---|---|---|---|
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | C₁₃H₁₃NO₃ | 231.25 | C-3 methyl, C-2 ethyl ester | |
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Unsubstituted at C-3, ester at C-3 | |
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | Carboxylic acid at C-3 | [3] |
Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₄H₁₅NO₃ | 245.27 | C-6 ethyl, ester at C-3 | [4] |
Ethyl 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | C₁₃H₁₂ClNO₃ | 265.69 | C-6 chloro, N-1 methyl, ester at C-2 | [8] |
Table 2: Synthetic Applications of Ethyl 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reaction Type | Conditions | Key Modifications | Medicinal Chemistry Purpose |
---|---|---|---|
C-3 Alkoxymethylation | Amino acid catalysts, paraformaldehyde, ethanol, 80°C [7] | Introduction of alkoxymethylene groups | Enhanced BBB penetration for neuroprotective agents |
N-1 Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Cyclopropyl, ethyl, or fluoroethyl groups | Improved antibacterial spectrum |
C-6/C-8 Halogenation | Br₂/AcOH or Cl₂/FeCl₃ | Bromo or chloro substituents | Expanded Gram-negative coverage |
Ester Hydrolysis | NaOH/EtOH-H₂O, reflux | Carboxylic acid formation | Salt formation for solubility enhancement |
The ongoing exploration of this scaffold highlights its enduring value in antibiotic and neurotherapeutic discovery. Its balanced physicochemical profile – logP ≈1.5–2.5, TPSA ≈50–60 Ų – positions it optimally for lead optimization programs addressing multidrug-resistant infections and neurodegenerative conditions [3] [7]. As synthetic methodologies advance, particularly in amino acid-mediated functionalization, this quinoline derivative continues to enable the development of mechanistically novel therapeutic agents.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0